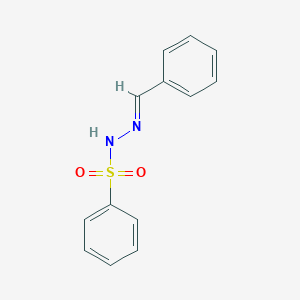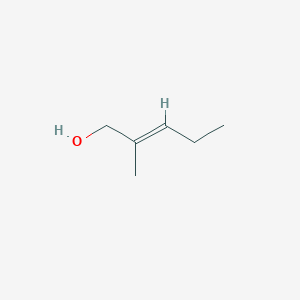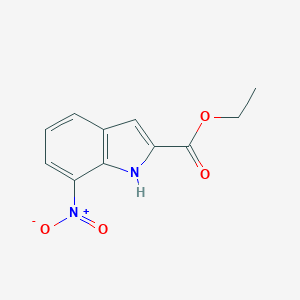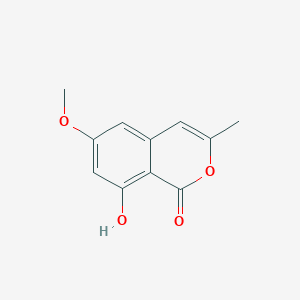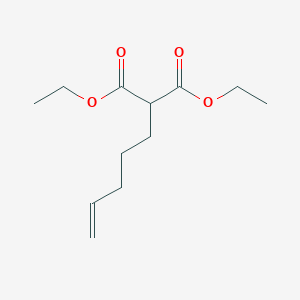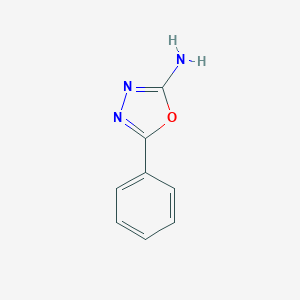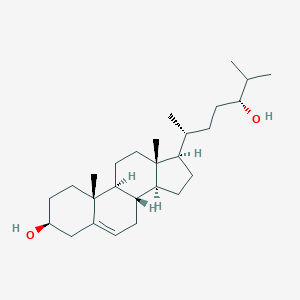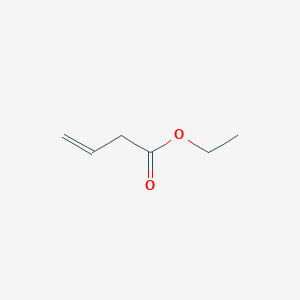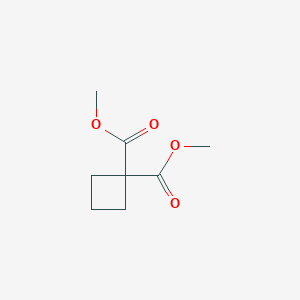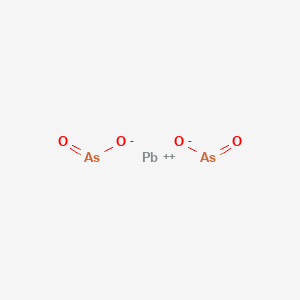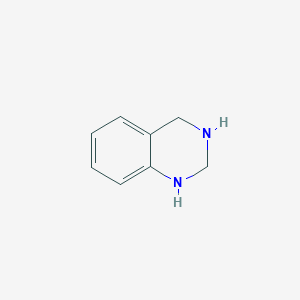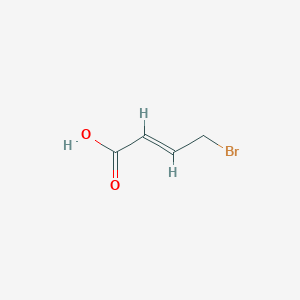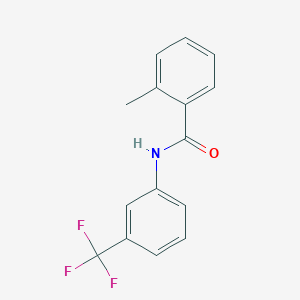![molecular formula C26H16O B156316 SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE CAS No. 1749-36-6](/img/structure/B156316.png)
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
Overview
Description
Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one is a spiro compound that features a unique structure where two aromatic systems are connected through a single spiro carbon atom. This compound is known for its stability and interesting photophysical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between the fluorene and phenanthrene moieties. This reaction often requires palladium catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres .
Industrial Production Methods
In industrial settings, the production of Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic rings .
Scientific Research Applications
Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence-based assays and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional framework that influences the compound’s photophysical properties. This structure allows for efficient charge transport and light emission, making it an effective material in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with different photophysical properties.
Spiro[fluorene-9,9’-acridine]: Another spiro compound with distinct electronic characteristics.
Spiro[fluorene-9,9’-dibenzofuran]: Known for its use in organic electronics.
Uniqueness
Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one stands out due to its unique combination of stability, photophysical properties, and versatility in various applications. Its rigid spiro structure provides advantages in terms of charge transport and light emission, making it a valuable material in both research and industry .
Properties
IUPAC Name |
spiro[fluorene-9,10'-phenanthrene]-9'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O/c27-25-21-13-2-1-9-17(21)18-10-3-6-14-22(18)26(25)23-15-7-4-11-19(23)20-12-5-8-16-24(20)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBAOXSMSWQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443246 | |
| Record name | Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-36-6 | |
| Record name | Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


